molecular formula C20H36N2O6 B12879842 Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester CAS No. 89911-10-4

Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester

Cat. No.: B12879842
CAS No.: 89911-10-4
M. Wt: 400.5 g/mol
InChI Key: BVIBOOQSAKCJIM-UHFFFAOYSA-N
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Description

Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate: is an organic compound with the molecular formula C20H36N2O6 It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(2-isopropyloxazolidin-3-yl)ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate typically involves the esterification of succinic acid with 2-(2-isopropyloxazolidin-3-yl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for drug discovery .

Medicine: The compound’s derivatives are explored for their therapeutic potential. They may serve as lead compounds in the development of new medications targeting various diseases .

Industry: In the industrial sector, Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is used in the production of specialty chemicals and polymers. Its unique properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is unique due to its specific ester linkage to succinic acid, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

89911-10-4

Molecular Formula

C20H36N2O6

Molecular Weight

400.5 g/mol

IUPAC Name

bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] butanedioate

InChI

InChI=1S/C20H36N2O6/c1-15(2)19-21(9-13-27-19)7-11-25-17(23)5-6-18(24)26-12-8-22-10-14-28-20(22)16(3)4/h15-16,19-20H,5-14H2,1-4H3

InChI Key

BVIBOOQSAKCJIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(CCO1)CCOC(=O)CCC(=O)OCCN2CCOC2C(C)C

Origin of Product

United States

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